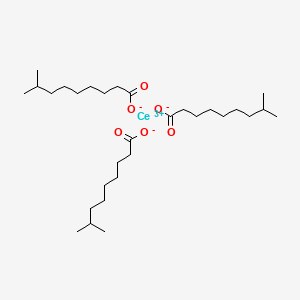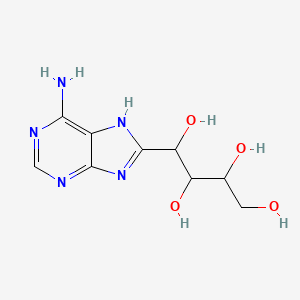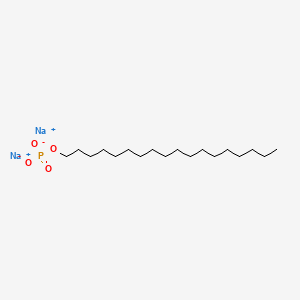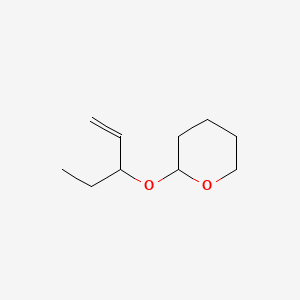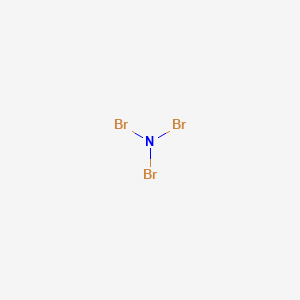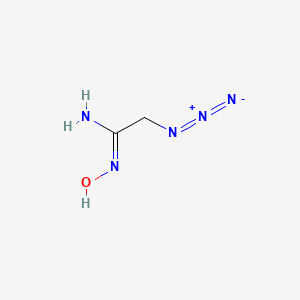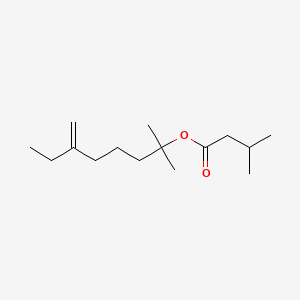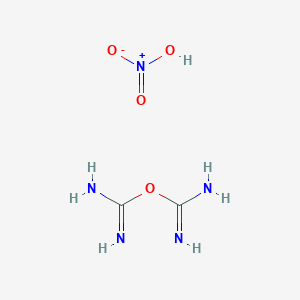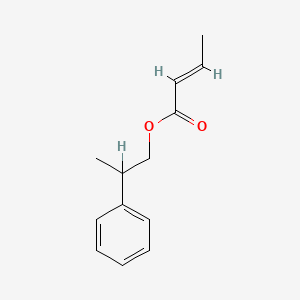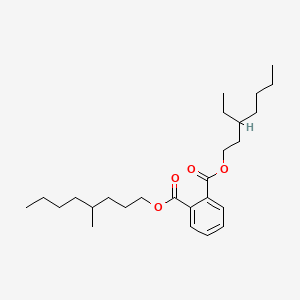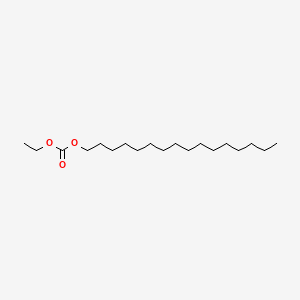
Ethyl hexadecyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hexadecyl carbonate is an organic compound with the molecular formula C19H38O3. It is a type of carbonate ester, which consists of a carbonyl group flanked by two alkoxy groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl hexadecyl carbonate can be synthesized through the esterification of hexadecanol (hexadecyl alcohol) with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
C16H33OH+C2H5OCOCl→C16H33OCOOC2H5+HCl
In this reaction, hexadecanol reacts with ethyl chloroformate to form this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions to enhance yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure efficient conversion. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl hexadecyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexadecanol and ethyl alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different carbonate ester.
Oxidation: Under specific conditions, the compound can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Hexadecanol and ethyl alcohol.
Transesterification: Different carbonate esters.
Oxidation: Carbonyl compounds.
Aplicaciones Científicas De Investigación
Ethyl hexadecyl carbonate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of ethyl hexadecyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a carrier for hydrophobic molecules, facilitating their transport across cell membranes. The carbonate ester group can undergo hydrolysis, releasing the active compounds at the target site. This property makes it useful in drug delivery applications .
Comparación Con Compuestos Similares
Ethyl hexadecyl carbonate can be compared with other carbonate esters such as:
- Dimethyl carbonate
- Diethyl carbonate
- Propylene carbonate
- Ethylene carbonate
Uniqueness
This compound is unique due to its long alkyl chain, which imparts hydrophobic properties and makes it suitable for applications requiring low water solubility and high lipid solubility. This distinguishes it from shorter-chain carbonate esters like dimethyl carbonate and diethyl carbonate .
Similar Compounds
- Dimethyl carbonate : Used as a solvent and methylating agent.
- Diethyl carbonate : Employed in organic synthesis and as a solvent.
- Propylene carbonate : Utilized in lithium-ion batteries and as a solvent.
- Ethylene carbonate : Commonly used in the production of polycarbonates and as a solvent .
Propiedades
Número CAS |
34571-06-7 |
|---|---|
Fórmula molecular |
C19H38O3 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
ethyl hexadecyl carbonate |
InChI |
InChI=1S/C19H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21-4-2/h3-18H2,1-2H3 |
Clave InChI |
VOLKWMGYUIZMAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


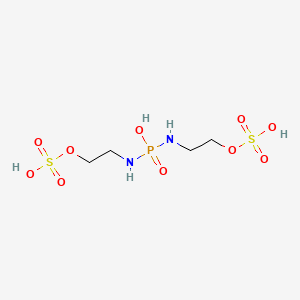
![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
